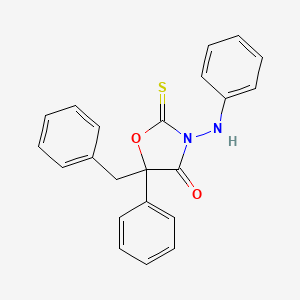![molecular formula C9H10N6O B14403586 N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine CAS No. 88541-02-0](/img/structure/B14403586.png)
N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine is a complex organic compound that features a unique combination of functional groups, including an aminophenyl group, an oxadiazole ring, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine typically involves multiple steps, starting with the preparation of the 3-aminophenyl precursor. This can be achieved through nitration of aniline followed by reduction to obtain 3-aminophenyl . The next step involves the formation of the 1,2,4-oxadiazole ring, which can be synthesized through cyclization reactions involving appropriate precursors . Finally, the guanidine moiety is introduced through guanylation reactions, often using reagents such as nitroguanidines .
Industrial Production Methods
Industrial production methods for N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The aminophenyl group can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and halogenating agents like bromine (Br2) . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine include other guanidine derivatives and oxadiazole-containing compounds . Examples include:
3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine: A closely related compound with similar structural features.
N-(3-Aminophenyl)methanesulfonamide: Another aminophenyl derivative with distinct chemical properties.
Uniqueness
N’'-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88541-02-0 |
|---|---|
Molecular Formula |
C9H10N6O |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
2-[3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine |
InChI |
InChI=1S/C9H10N6O/c10-6-3-1-2-5(4-6)7-13-9(16-15-7)14-8(11)12/h1-4H,10H2,(H4,11,12,13,14,15) |
InChI Key |
LHJVRBUCOWFZKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)
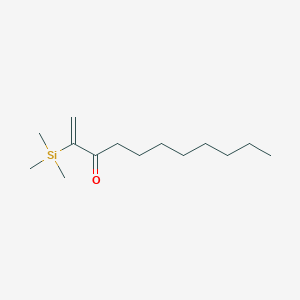
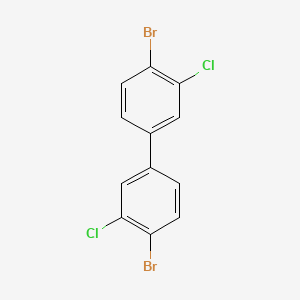
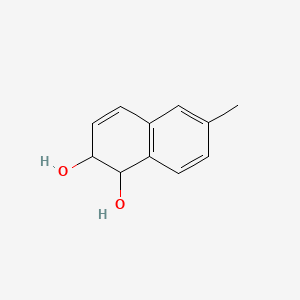


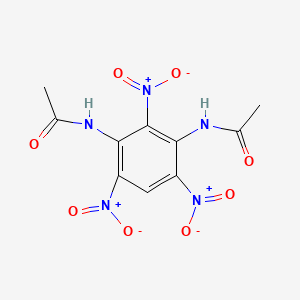
![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
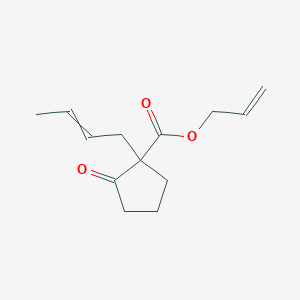
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)

